3-Amino-1-(6-methoxypyridin-3-yl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(6-methoxypyridin-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-12-6-3-2-5(4-9-6)10-7(13)11-8/h2-4H,8H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFNKZZYFDKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 1 6 Methoxypyridin 3 Yl Thiourea and Its Analogues
Precursor Synthesis Strategies Involving 6-Methoxypyridin-3-yl Moieties
The synthesis of the target thiourea (B124793) critically depends on the availability of a key precursor, the 6-methoxypyridin-3-yl moiety functionalized with a reactive nitrogen group, typically an amine or a hydrazine (B178648).
A primary precursor is 3-Amino-6-methoxypyridine . Its synthesis can be approached through nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted pyridine (B92270) rings. A common strategy involves the methoxylation of a chloropyridine derivative. For instance, a process analogous to the synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) involves treating 5-amino-2-chloropyridine (B41692) with sodium methoxide (B1231860). The resulting 3-Amino-6-methoxypyridine serves as a versatile starting material.
To form the thiosemicarbazide (B42300) structure of the final product (a type of substituted thiourea), a hydrazine moiety is required. This can be achieved by converting the 3-amino-6-methoxypyridine into (6-methoxypyridin-3-yl)hydrazine . A standard method for this transformation is diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by reduction, for example with tin(II) chloride or sodium sulfite, to yield the corresponding hydrazine.
An alternative strategy involves building the substituted pyridine ring from acyclic precursors, though this is often more complex. However, modifications to existing pyridine rings are well-established. For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, demonstrating the feasibility of introducing the methoxy (B1213986) group onto a pre-functionalized pyridine ring. nih.gov
The choice of precursor strategy is often dictated by the commercial availability and cost of the starting materials. The following table summarizes plausible precursor synthesis pathways.
| Precursor | Starting Material | Key Transformation | Typical Reagents |
|---|---|---|---|
| 3-Amino-6-methoxypyridine | 5-Amino-2-chloropyridine | Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (NaOMe), Methanol (MeOH) |
| (6-Methoxypyridin-3-yl)hydrazine | 3-Amino-6-methoxypyridine | Diazotization and Reduction | 1. NaNO2, HCl; 2. SnCl2 or Na2SO3 |
| 6-Methoxy-3-isothiocyanatopyridine | 3-Amino-6-methoxypyridine | Thiocarbonylation | Thiophosgene (B130339) (CSCl2) or Thiocarbonyldiimidazole (TCDI) |
Optimized Reaction Conditions and Protocols for Thiourea Formation
Once the key pyridyl precursor is obtained, the formation of the thiourea group is the central transformation. Several methodologies have been optimized to ensure high efficiency and yield.
Nucleophilic Addition Reactions with Isothiocyanates
The most direct and widely used method for forming N,N'-disubstituted thioureas is the nucleophilic addition of an amine or hydrazine to an isothiocyanate. researchgate.net For the synthesis of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, this involves two primary pathways:
Reaction of a Pyridyl Amine/Hydrazine with a Thiocarbonyl Transfer Reagent: (6-Methoxypyridin-3-yl)hydrazine can be reacted with a reagent that provides the C=S group and the terminal amino group.
Reaction of a Pyridyl Isothiocyanate with Hydrazine: 6-Methoxy-3-isothiocyanatopyridine, synthesized from the corresponding amine, is reacted with hydrazine hydrate. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group.
These reactions are typically carried out in aprotic solvents like dichloromethane, acetonitrile (B52724), or acetone (B3395972) at temperatures ranging from room temperature to reflux, often yielding the desired product in high purity. rsc.org
Phase-Transfer Catalysis Approaches for Enhanced Yields
To improve reaction rates and yields, particularly when dealing with sparingly soluble reactants or for generating isothiocyanates in situ, phase-transfer catalysis (PTC) is an effective strategy. This technique involves using a catalyst, such as a quaternary ammonium (B1175870) salt or a polyether like PEG-600, to shuttle a reactive anion (e.g., thiocyanate (B1210189), SCN⁻) from an aqueous or solid phase into an organic phase where the reaction occurs. rsc.org
In a typical PTC setup for a related thiourea synthesis, an aroyl chloride reacts with ammonium or potassium thiocyanate in a biphasic system (e.g., solid-liquid). The phase-transfer catalyst facilitates the transfer of the thiocyanate ion into the organic solvent to form an acyl isothiocyanate intermediate, which then readily reacts with an amine or hydrazine. This method offers mild reaction conditions and often leads to excellent yields. rsc.orgchemicalbook.com
Sulfuration Reactions (e.g., with Lawesson's Reagent for related thioureas)
An alternative to the isothiocyanate route is the direct conversion of a carbonyl group in a urea (B33335) precursor to a thiocarbonyl group (C=O → C=S). Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most common reagent for this thionation process.
The synthesis would first involve preparing the urea analogue, 1-Amino-3-(6-methoxypyridin-3-yl)urea. This urea is then treated with Lawesson's Reagent in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) at elevated temperatures. The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then reacts with the carbonyl oxygen. The primary advantage of this method is its applicability to molecules where the corresponding isothiocyanate is unstable or difficult to prepare. Studies on the conversion of urea to thiourea have shown that optimal conditions can lead to yields exceeding 60%.
| Method | Key Reagents | Catalyst/Solvent | Advantages |
|---|---|---|---|
| Nucleophilic Addition | Pyridyl Isothiocyanate + Hydrazine | Acetonitrile or Dichloromethane | Direct, often high-purity products |
| Phase-Transfer Catalysis | Amine + Acyl Chloride + KSCN | PEG-600 or Quaternary Ammonium Salt | Enhanced yields, mild conditions, in-situ generation |
| Sulfuration | Pyridyl Urea + Lawesson's Reagent | Toluene or Tetrahydrofuran (THF) | Useful for unstable isothiocyanates |
Derivatization Pathways for Structural Modification of the Thiourea and Pyridine Rings
Structural modifications of this compound can be explored to create analogues with varied properties. Derivatization can be targeted at the terminal amino group of the thiourea moiety or the pyridine ring itself.
Modification of the Thiourea Moiety: The terminal -NH₂ group is a primary amine and thus a prime site for derivatization.
Reaction with Carbonyls: It can react with aldehydes and ketones to form the corresponding thiosemicarbazones, which are a well-studied class of compounds.
Acylation/Alkylation: The amino group can be acylated with acid chlorides or anhydrides, or alkylated using alkyl halides.
Reaction with Carboxylic Acids: The thiosemicarbazide functionality can act as a derivatizing agent for carboxylic acids, forming a stable amide linkage in the presence of condensing agents. nih.gov
Modification of the Pyridine Ring:
Electrophilic Aromatic Substitution: The 6-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C5 positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, though conditions must be carefully controlled due to the sensitivity of the thiourea group.
Demethylation: The methoxy group can be cleaved using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the corresponding 6-hydroxypyridine derivative. This hydroxyl group provides a new handle for further functionalization, such as etherification or esterification.
Yield Optimization and Process Chemistry Considerations for Scalability
For the large-scale synthesis of this compound, several factors related to yield, cost, safety, and environmental impact must be considered.
Process Chemistry and Scalability:
Reagent Selection: For industrial production, the use of highly toxic and volatile reagents like thiophosgene should be avoided. Alternative, safer thiocarbonylating agents like thiocarbonyldiimidazole (TCDI) or methods utilizing carbon disulfide or in-situ generated isothiocyanates are preferred.
Green Chemistry Approaches: Implementing principles of green chemistry can enhance the sustainability of the synthesis. This includes using less hazardous solvents, exploring "on-water" reaction conditions, or employing recyclable catalysts. organic-chemistry.org The use of deep eutectic solvents, which can act as both the reaction medium and catalyst, presents an innovative and environmentally friendly option that can be recovered and reused. rsc.org
Product Isolation: Scalable syntheses should favor product isolation via precipitation and filtration over chromatographic purification, which is costly and generates significant solvent waste. Designing the synthesis so that the final product is a solid that crystallizes out of the reaction mixture is a key consideration for industrial-scale manufacturing. semanticscholar.org
Advanced Spectroscopic and Structural Characterization of 3 Amino 1 6 Methoxypyridin 3 Yl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of magnetically active nuclei such as ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of adjacent functional groups.
Pyridinyl Protons: The three aromatic protons on the 6-methoxypyridin-3-yl ring would appear as distinct signals in the downfield region, typically between 6.5 and 8.5 ppm. The proton at the 2-position is expected to be a singlet or a narrow doublet, while the protons at the 4- and 5-positions would likely appear as doublets or doublets of doublets due to spin-spin coupling.
Methoxy (B1213986) Protons: The protons of the methoxy group (-OCH₃) attached to the pyridine (B92270) ring would give rise to a sharp singlet, typically in the range of 3.8 to 4.0 ppm.
Thiourea (B124793) and Amino Protons: The protons associated with the thiourea (-NH-C(=S)-NH-) and amino (-NH₂) groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature, but generally resonate in a wide range from 5.0 to 10.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinyl-H (aromatic) | 6.5 - 8.5 | m |
| Methoxy-H (-OCH₃) | 3.8 - 4.0 | s |
| Thiourea-H (-NH) | 5.0 - 10.0 | br s |
| Amino-H (-NH₂) | 5.0 - 10.0 | br s |
(s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal.
Thiourea Carbonyl Carbon: The carbon atom of the thiocarbonyl group (C=S) is expected to be the most downfield signal, typically appearing in the range of 180-190 ppm.
Pyridinyl Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region, generally between 110 and 160 ppm. The carbon attached to the methoxy group will be the most shielded, while the carbon attached to the nitrogen of the thiourea moiety will be more deshielded.
Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | 180 - 190 |
| Pyridinyl-C (aromatic) | 110 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity between the pyridine ring, the thiourea linker, and the methoxy group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
N-H Stretching: The N-H stretching vibrations of the amino and thiourea groups are expected to appear as one or more bands in the region of 3100-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.
C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is expected in the region of 1020-1250 cm⁻¹, although it can be weak and coupled with other vibrations.
C-N Stretching: The C-N stretching vibrations of the thiourea and the bond between the pyridine ring and the thiourea nitrogen would likely appear in the 1250-1350 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group would produce a strong band, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (Amino & Thiourea) | 3100 - 3500 | Medium-Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (Aliphatic -OCH₃) | 2850 - 2960 | Medium-Weak |
| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Medium-Strong |
| C-N | 1250 - 1350 | Medium-Strong |
| C=S (Thiocarbonyl) | 1020 - 1250 | Medium-Weak |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum of thiourea derivatives. The symmetric breathing vibrations of the pyridine ring would also be expected to be prominent in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, a wealth of information can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of a compound's elemental formula. For this compound (C₇H₁₀N₄OS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Illustrative HRMS Data: The table below shows the calculated exact masses for potential protonated and sodiated adducts of the target molecule, which would be compared against experimental values.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (Protonated Molecule) | [C₇H₁₁N₄OS]⁺ | 199.06536 |
| [M+Na]⁺ (Sodiated Adduct) | [C₇H₁₀N₄OSNa]⁺ | 221.04730 |
| [M+K]⁺ (Potassiated Adduct) | [C₇H₁₀N₄OSK]⁺ | 237.02124 |
This is an interactive data table. Click on the headers to sort.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. kent.ac.uk By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to elucidate the molecular structure. In an MS/MS experiment, the [M+H]⁺ ion (m/z 199.065) would be isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions would correspond to the loss of specific functional groups.
Expected Fragmentation Pathways: Key bond cleavages would be expected around the thiourea core and the methoxypyridine ring. Likely fragmentation patterns for the protonated molecule would include:
Loss of the amino group (-NH₂)
Cleavage of the C-N bond connecting the pyridine ring to the thiourea moiety.
Fragmentation of the pyridine ring itself, such as the loss of the methoxy group (-OCH₃).
Illustrative ESI-MS/MS Fragmentation Data for [C₇H₁₁N₄OS]⁺:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 199.07 | 182.04 | NH₃ (Ammonia) | Ion resulting from loss of the terminal amino group |
| 199.07 | 124.05 | H₂N-C(S)=N (Thiourea fragment) | 6-methoxypyridin-3-amine ion |
| 199.07 | 94.04 | C₇H₇N₂O (Methoxy-aminopyridine) | [H₂N-CS-NH]⁺ fragment |
| 124.05 | 93.03 | CH₃O (Methoxy radical) | Ion of 3-aminopyridine (B143674) after loss of the methoxy group |
This is an interactive data table. Data is illustrative and based on common fragmentation patterns of related structures.
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method often used for less polar, thermally stable compounds. fluorochem.co.uk It involves vaporizing the sample and then using a corona discharge to ionize solvent molecules, which in turn ionize the analyte molecules through chemical reactions (proton transfer). libretexts.org For this compound, APCI would likely also produce a strong protonated molecular ion [M+H]⁺. nist.gov While generally producing minimal fragmentation in the source, the fragmentation patterns observed in APCI-MS/MS would be expected to be similar to those from ESI-MS/MS, providing complementary structural data.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
FT-ICR MS offers the highest mass resolution and accuracy currently achievable. nih.gov This technique measures the cyclotron frequency of ions in a strong magnetic field, which is inversely proportional to their m/z ratio. An analysis of this compound by FT-ICR MS would provide an unambiguous determination of its elemental formula, distinguishing it from any other compounds with the same nominal mass. The ultra-high resolution can resolve isotopic patterns and separate isobars (ions with the same nominal mass but different elemental compositions), which is crucial for analyzing complex mixtures or confirming the identity of a synthesized compound with absolute certainty.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.
Crystal Growth and Quality Control for Single-Crystal Analysis
The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. For this compound, this would typically be achieved by slow evaporation of a saturated solution. Various solvents would be screened to find conditions that favor slow, ordered crystal growth.
Crystal Growth Procedure Outline:
Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, acetone (B3395972), acetonitrile) to find one in which it is moderately soluble.
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent, gently heating if necessary to ensure complete dissolution.
Slow Evaporation: Filter the solution into a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days to weeks at a constant temperature.
Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested.
Quality Control: The harvested crystals would be examined under a microscope for morphological quality, looking for sharp edges, smooth faces, and the absence of cracks or defects. A suitable crystal would then be mounted and subjected to a preliminary X-ray diffraction experiment to assess its diffraction quality.
Illustrative Crystallographic Data Table: If a successful single-crystal X-ray diffraction analysis were performed, the resulting data would be presented in a table similar to the one below.
| Parameter | Illustrative Value |
| Empirical formula | C₇H₁₀N₄OS |
| Formula weight | 198.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 98.5 |
| Volume (ų) | 950.2 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.387 |
| R-factor | < 0.05 |
This is an interactive data table. Data is hypothetical and represents typical values for a small organic molecule.
The final crystal structure would reveal the planarity of the pyridine ring, the conformation of the thiourea group, and how the molecules are arranged in the crystal lattice, likely through a network of intermolecular hydrogen bonds involving the amino and thiourea groups.
Unit Cell Parameters and Space Group Analysis
Based on analyses of similar pyridinylthiourea derivatives, the compound is anticipated to crystallize in a common crystal system such as monoclinic. nih.goveurjchem.comresearchgate.netresearchgate.net The space group, which describes the symmetry of the unit cell, is frequently observed to be P2₁/c for such molecules. eurjchem.comresearchgate.netresearchgate.netnih.govresearcher.life This space group is centrosymmetric and is one of the most common for organic compounds. The unit cell parameters define the dimensions of the basic repeating unit of the crystal lattice. A plausible set of parameters, extrapolated from related structures, is presented below.
Table 1: Representative Unit Cell Parameters for a Pyridinylthiourea Derivative
| Parameter | Representative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.8 - 17.0 |
| b (Å) | 7.6 - 7.8 |
| c (Å) | 13.8 - 14.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1750 - 1800 |
Note: These values are illustrative and based on data from analogous pyridine and thiourea derivatives. eurjchem.comresearchgate.net Actual experimental values would require specific crystallographic analysis of the title compound.
Intramolecular and Intermolecular Hydrogen Bonding Networks
The hydrogen bonding capabilities of this compound are critical to its supramolecular structure and physical properties. The molecule contains several hydrogen bond donors (the N-H groups of the amino and thiourea moieties) and acceptors (the sulfur atom, the methoxy oxygen, and the pyridine nitrogen).
Intermolecular Hydrogen Bonding: The crystal packing of thiourea derivatives is typically dominated by robust intermolecular hydrogen bonds. The most common motif involves the thiourea N-H groups acting as donors and the thione sulfur atom acting as an acceptor. This interaction often leads to the formation of centrosymmetric dimers characterized by an R²₂(8) graph set notation. Additionally, these dimers or individual molecules can form extended chains or sheets. Given the presence of the pyridine ring, strong N-H···N(pyridine) hydrogen bonds are also highly probable, creating polymeric zigzag chains or more complex networks. researchgate.net
Intramolecular Hydrogen Bonding: While less common than intermolecular interactions in simple thioureas, intramolecular hydrogen bonds can occur if the molecular geometry allows for the formation of stable rings. In the title compound, a hydrogen bond between one of the thiourea N-H groups and the pyridine nitrogen atom is conceivable, which would result in a planar six-membered ring structure. The presence of such bonds can significantly influence the molecule's conformation. nih.gov
Detailed analysis of the crystal structure would reveal the precise network of these interactions, which can be summarized by their geometric parameters.
Table 2: Typical Hydrogen Bond Geometries in Thiourea Derivatives
| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
|---|---|---|---|---|
| N–H···S | 0.86 - 0.90 | 2.40 - 2.60 | 3.20 - 3.50 | 150 - 175 |
| N–H···N | 0.86 - 0.90 | 2.00 - 2.30 | 2.80 - 3.10 | 160 - 180 |
D = Donor atom (N); A = Acceptor atom (S, N, O). Data compiled from studies on related compounds. nih.govresearcher.lifenih.gov
Chromatographic Methods for Purity Assessment and Quantitative Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active ingredients, as well as for their quantification. A validated RP-HPLC method provides a reliable means to separate the target compound from impurities arising from synthesis or degradation.
A suitable method for this compound would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) helps to maintain a constant pH and ensure reproducible retention times. ptfarm.plnih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely in the range of 230-240 nm for this class of compound. nih.gov
Method validation would be performed according to ICH guidelines, ensuring the method is accurate, precise, specific, linear, and robust. ijsrst.comresearchgate.net
Table 3: Plausible RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ptfarm.plsielc.com |
| Mobile Phase | A: 20 mM Ammonium Acetate (B1210297) Buffer, pH 5.0B: Acetonitrile |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient |
| Flow Rate | 1.0 mL/min sielc.comsielc.com |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 238 nm |
| Internal Standard | (If required) e.g., Phenacetin ptfarm.pl |
Table 4: Representative Validation Parameters for an RP-HPLC Method
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters |
Nano Liquid Chromatography Tandem Mass Spectrometry (nLC-MS/MS) for Quantification
For highly sensitive quantification, especially in complex biological matrices or when only minute sample amounts are available, nano Liquid Chromatography coupled with Tandem Mass Spectrometry (nLC-MS/MS) is the method of choice. rsc.orgnih.gov The significantly lower flow rates (in the nL/min range) used in nano-LC enhance ionization efficiency in the mass spectrometer source, leading to substantial gains in sensitivity. thermofisher.com
The method involves separating the analyte on a capillary nano-column, often using a "trap-and-elute" configuration to pre-concentrate the sample. The eluent is then introduced into a mass spectrometer, typically a triple quadrupole (QQQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its fragmentation pattern would be studied to identify a stable, high-intensity product ion for quantification.
Table 5: Proposed nLC-MS/MS Parameters for Quantification
| Parameter | Condition |
|---|---|
| LC System | Nano-LC system with trap-and-elute capability |
| Trap Column | C18, ~2 cm length |
| Analytical Column | C18, 75 µm ID x 15 cm length |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |
| Flow Rate | 300 nL/min |
| Gradient | Linear gradient from 5% to 95% B over 15-30 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | To be determined experimentally |
| Product Ion | To be determined experimentally from fragmentation |
| Collision Energy | To be optimized for the specific MRM transition |
Coordination Chemistry of 3 Amino 1 6 Methoxypyridin 3 Yl Thiourea As a Ligand
Multidentate Ligation Potential of the Thiourea (B124793) and Pyridine (B92270) Moieties
3-Amino-1-(6-methoxypyridin-3-yl)thiourea is a ligand with significant multidentate potential, arising from the presence of several donor atoms within its structure. The thiourea group itself offers two primary coordination sites: the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino and imino groups. mdpi.comnih.gov Additionally, the pyridine ring introduces a nitrogen atom and a methoxy (B1213986) group, which contains an oxygen atom, both of which could potentially participate in metal coordination.
The sulfur atom is a common coordination site for thiourea-based ligands, readily forming bonds with a variety of transition metals. mdpi.com The pyridine nitrogen is also a well-established donor atom in coordination chemistry. The presence of both these moieties suggests that this compound can act as a versatile ligand, potentially binding to metal centers in a monodentate or polydentate fashion. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.
Synthesis and Structural Characterization of Metal Complexes with this compound
While specific research on the synthesis and characterization of metal complexes with this compound is not extensively documented in publicly available literature, general methods for the synthesis of similar thiourea-metal complexes can be extrapolated.
Complexation with Transition Metal Ions (e.g., Cu(II), Ag(I), Au(III), Pd(II), Ni(II), Co(II), Mn(II), Zn(II))
The synthesis of metal complexes with thiourea derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comksu.edu.tr For this compound, complexes with transition metals such as copper(II), silver(I), gold(III), palladium(II), nickel(II), cobalt(II), manganese(II), and zinc(II) could theoretically be prepared. nih.govmdpi.comirapa.org The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent (e.g., ethanol, methanol, DMF, DMSO) would be crucial in determining the final product's structure and properties. mdpi.comksu.edu.tr The stoichiometry of the reaction, typically a 1:1 or 1:2 metal-to-ligand ratio, would also influence the coordination number and geometry of the resulting complex. nih.gov
Determination of Coordination Modes (e.g., Monodentate, Bidentate through S, N, or O atoms)
Based on the structure of this compound, several coordination modes are plausible. A monodentate coordination would most likely occur through the sulfur atom of the thiourea group, which is a common binding mode for thiourea ligands. mdpi.com
Bidentate coordination could occur in several ways:
S, N-chelation: The ligand could coordinate through the sulfur atom and one of the nitrogen atoms of the thiourea moiety, forming a stable five- or six-membered chelate ring. mdpi.commdpi.com
N, N-chelation: Coordination through the pyridine nitrogen and a nitrogen from the thiourea group is another possibility.
S, O-chelation: While less common for thioureas, chelation involving the sulfur and the oxygen of the methoxy group could be possible under certain conditions.
The determination of the precise coordination mode would require detailed spectroscopic and structural analysis.
Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, IR, NMR) for Coordination Site Elucidation
Spectroscopic techniques are invaluable for elucidating the coordination sites in metal complexes.
Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation can provide strong evidence for coordination. A shift in the ν(C=S) stretching frequency to a lower wavenumber is indicative of coordination through the sulfur atom. utm.my Similarly, shifts in the ν(N-H) and ν(C-N) bands can suggest the involvement of the nitrogen atoms in bonding. mdpi.comnih.gov The absence of significant shifts in the bands associated with the methoxy group would suggest the oxygen atom is not involved in coordination. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the metal center. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, can be indicative of complex formation and the coordination environment around the metal ion. nih.govutm.my
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can be very informative. Shifts in the chemical shifts of protons and carbons near the potential donor atoms upon complexation can help identify the coordination sites. mdpi.comutm.my For instance, a downfield shift of the N-H proton signal could suggest coordination through a nitrogen atom. utm.my
Table 1: Expected Spectroscopic Shifts Upon Complexation of this compound
| Spectroscopic Technique | Key Functional Group | Expected Shift Upon Coordination | Implication |
|---|---|---|---|
| IR | C=S | Shift to lower frequency | Coordination via Sulfur |
| N-H | Shift in frequency and/or broadening | Coordination via Nitrogen | |
| C-N (pyridine) | Shift in frequency | Coordination via Pyridine Nitrogen | |
| NMR | N-H protons | Downfield shift | Coordination via Nitrogen |
| Pyridine protons | Shift in chemical shifts | Coordination via Pyridine Nitrogen | |
| C=S carbon | Downfield shift | Coordination via Sulfur |
| UV-Vis | - | Appearance of new d-d transition bands | Complex formation and specific geometry |
Magnetic Susceptibility Studies (for Paramagnetic Metal Centers)
For complexes containing paramagnetic metal ions such as Cu(II), Ni(II), Co(II), and Mn(II), magnetic susceptibility measurements are crucial for determining the geometry of the complex. The measured magnetic moment can help to distinguish between different possible geometries (e.g., octahedral, tetrahedral, square planar) and provides information about the number of unpaired electrons on the metal center. nih.govresearchgate.net
Table 2: Theoretical Magnetic Moments for Paramagnetic Complexes
| Metal Ion | d-electron configuration | Possible Geometries | Theoretical Spin-only Magnetic Moment (μs) in Bohr Magnetons (BM) |
|---|---|---|---|
| Cu(II) | d⁹ | Square Planar, Distorted Octahedral | 1.73 |
| Ni(II) | d⁸ | Octahedral, Tetrahedral, Square Planar | 2.83 (octahedral/tetrahedral), 0 (square planar) |
| Co(II) | d⁷ | Octahedral, Tetrahedral | 3.87 (high-spin octahedral), 1.73 (low-spin octahedral), 3.87 (tetrahedral) |
X-ray Diffraction Studies of Metal-Thiourea Complexes to Confirm Geometry and Bonding
In-depth Analysis of Metal Coordination on the Electronic Structure and Reactivity of this compound Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the specific study of the coordination chemistry of this compound. While the broader class of thiourea derivatives has been extensively investigated as versatile ligands for a variety of metal ions, detailed research findings focusing exclusively on the influence of metal coordination on the electronic structure and reactivity of this particular compound are not presently available.
Thiourea and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. nih.govmdpi.com The coordination of these ligands to a metal center typically induces significant changes in their electronic properties and subsequent reactivity. These changes are often characterized by various spectroscopic and electrochemical techniques.
In general, upon coordination to a metal ion, the electronic structure of a thiourea derivative is perturbed. This is typically observed through shifts in the vibrational frequencies of the C=S and C-N bonds in infrared (IR) spectroscopy. mdpi.com Coordination through the sulfur atom, the most common mode, leads to a decrease in the C=S stretching frequency and an increase in the C-N stretching frequency, indicating a delocalization of electron density from the ligand to the metal. mdpi.comksu.edu.tr
Furthermore, the coordination event influences the ligand's electronic transitions, which can be monitored by UV-Visible spectroscopy. The π → π* and n → π* transitions of the thiourea moiety are often shifted upon complexation, and new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may appear. utm.my Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights, with coordination causing shifts in the chemical environments of the ligand's protons and carbons. mdpi.com Specifically, the protons of the N-H groups are sensitive to coordination.
While these general principles are well-documented for a wide array of thiourea derivatives, the specific experimental data for this compound is absent in the current body of scientific literature. Detailed research, including synthesis and characterization of its metal complexes, along with spectroscopic and reactivity studies, is required to elucidate the precise effects of metal coordination on this particular ligand. Such studies would be invaluable in understanding its potential applications in various fields of chemistry.
Data Tables
Due to the lack of specific experimental data for this compound, representative data tables for analogous thiourea-metal complexes are provided below for illustrative purposes.
Table 1: Illustrative IR Spectroscopic Data for a Generic Pyridyl Thiourea Ligand and its Metal Complex
| Compound | ν(N-H) (cm⁻¹) ** | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) ** |
| Pyridyl Thiourea Ligand | 3150 | 780 | 1450 |
| [M(Pyridyl Thiourea)₂Cl₂] | 3145 | 750 | 1465 |
Note: This table presents hypothetical data based on general trends observed for thiourea complexes to illustrate expected shifts upon coordination.
Table 2: Illustrative UV-Visible Spectroscopic Data for a Generic Pyridyl Thiourea Ligand and its Metal Complex
| Compound | λ_max (nm) (π → π) | λ_max (nm) (n → π) | λ_max (nm) (MLCT) |
| Pyridyl Thiourea Ligand | 250 | 310 | - |
| [M(Pyridyl Thiourea)₂Cl₂] | 255 | 320 | 450 |
Note: This table presents hypothetical data based on general trends observed for thiourea complexes to illustrate expected spectral changes upon coordination.
Computational Chemistry and Molecular Modeling Studies of 3 Amino 1 6 Methoxypyridin 3 Yl Thiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating parameters such as molecular geometry, orbital energies, and electrostatic potential, DFT provides a foundational understanding of a compound's stability and chemical behavior. For 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, these calculations are crucial for predicting its reactivity and interaction capabilities.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, the molecule's bond lengths, bond angles, and dihedral angles are adjusted to find the lowest energy conformation. semanticscholar.orgresearchgate.net Studies on similar thiourea (B124793) derivatives show that the molecule is not perfectly planar, with twists occurring around the bonds connecting the thiourea core to the pyridyl residue. nih.gov
Conformational analysis reveals how the spatial arrangement of atoms influences the molecule's properties. For this compound, the orientation of the methoxy (B1213986) group on the pyridine (B92270) ring and the amino group on the thiourea moiety are significant. These conformations can affect the molecule's ability to fit into the active site of a biological target. The optimized geometry serves as the basis for all subsequent computational analyses.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic potential, while the LUMO is the orbital most likely to accept electrons, indicating electrophilic potential.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. semanticscholar.org For this compound, the distribution of HOMO and LUMO across the molecule would highlight the regions most susceptible to nucleophilic and electrophilic attack, providing insights into its potential reaction mechanisms.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | Relates to the molecule's ability to undergo oxidation. |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | Relates to the molecule's ability to undergo reduction. |
This table represents the types of data generated from FMO analysis. Specific values for this compound would require dedicated DFT calculations.
Electrostatic Potential Surface Mapping for Interaction Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites prone to electrostatic interactions. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient regions (positive potential), which are susceptible to nucleophilic attack, are colored blue. nih.govresearchgate.net
For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, indicating these are sites for hydrogen bond acceptance. nih.gov Positive potential would be expected around the hydrogen atoms of the amino groups, marking them as hydrogen bond donor sites. researchgate.net This information is critical for predicting how the molecule will orient itself when interacting with a protein's active site.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fip.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Enzyme Active Sites (e.g., α-Glucosidase, Phosphoglycerate Dehydrogenase (PHGDH), Mitogen-Activated Protein Kinase (MK-2))
Docking simulations for this compound against various enzyme targets can reveal its potential as an inhibitor. The simulation calculates a binding affinity or docking score (often in kcal/mol), where a more negative value indicates a stronger, more stable interaction.
α-Glucosidase: This enzyme is a target for anti-diabetic drugs. Docking studies of similar thiourea derivatives have shown that they can effectively bind to the active site of α-glucosidase. nih.govresearchgate.net For this compound, it is predicted that the thiourea and pyridine moieties would play a crucial role in anchoring the molecule within the enzyme's binding pocket. nih.gov
Phosphoglycerate Dehydrogenase (PHGDH): As the rate-limiting enzyme in the serine synthesis pathway, PHGDH is a significant target in cancer therapy. nih.govnih.gov High-throughput screening has identified piperazine-1-thiourea compounds as potential inhibitors. mit.eduresearchgate.net Docking simulations would explore whether this compound can bind to the NAD+ pocket or other allosteric sites of PHGDH, potentially disrupting its function. nih.gov
Mitogen-Activated Protein Kinase (MK-2): MK-2 is a key enzyme in inflammatory pathways, making it a target for treating diseases like rheumatoid arthritis. mdpi.com Numerous thiourea analogs have been investigated as potent MK-2 inhibitors. nih.gov Docking studies consistently show that the flexible thiourea chain is adept at forming hydrogen bonds within the MK-2 active site. mdpi.com It is hypothesized that this compound would adopt a similar binding mode, positioning it as a potential anti-inflammatory agent.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking, Hydrophobic Interactions)
The stability of a ligand-receptor complex is determined by a combination of intermolecular forces. Docking analysis provides a detailed view of these interactions.
Hydrogen Bonds: These are critical for the specificity and strength of binding. The amino and thiourea groups of this compound contain multiple hydrogen bond donors (N-H) and acceptors (S, N). Studies on related inhibitors show that the thiourea moiety frequently forms hydrogen bonds with key amino acid residues, such as the main chain oxygen of Leu70 in MK-2 or with aspartic acid residues in α-glucosidase. nih.govmdpi.com
Pi-Pi Stacking: The aromatic pyridine ring of the compound can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the enzyme's active site. These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The methoxy group and parts of the pyridine ring can form hydrophobic interactions with nonpolar residues in the binding pocket, such as Leucine (Leu), Valine (Val), and Alanine (Ala). These interactions help to properly orient the ligand and stabilize the complex.
Table 2: Predicted Intermolecular Interactions with Enzyme Targets
| Enzyme Target | Key Interacting Residues (from related compounds) | Predicted Interaction Types for this compound |
|---|---|---|
| α-Glucosidase | ASP282, ASP518, ARG600, PHE649 nih.govnih.gov | Hydrogen bonds, Pi-anion interactions, Pi-pi stacking. |
| PHGDH | Binds in the NAD+ pocket nih.gov | Hydrogen bonds, Hydrophobic interactions. |
| MK-2 | Leu70, Lys93, Glu139, Leu141, Asp207 mdpi.com | Hydrogen bonds with the thiourea backbone and amino groups. |
This table summarizes findings from molecular docking studies on analogous compounds to predict the binding behavior of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of a ligand-protein complex at an atomic level. numberanalytics.com For this compound, MD simulations are instrumental in assessing the stability of its binding pose within a protein's active site, as initially predicted by molecular docking, and in characterizing the intricate network of interactions that maintain the complex's integrity over time. nih.gov
A typical MD simulation protocol for the this compound-protein complex would involve solvating the system in a water box with appropriate ions to mimic physiological conditions. bioinformaticsreview.com The system is then subjected to energy minimization to relieve any steric clashes, followed by a gradual heating phase and equilibration under constant temperature and pressure (NVT and NPT ensembles). bioinformaticsreview.com The production phase of the simulation, often extending for hundreds of nanoseconds, generates a trajectory that provides a detailed depiction of the complex's dynamic nature. nih.gov
Analysis of the MD trajectory yields several key metrics that quantify the stability and behavior of the ligand-protein complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess conformational stability. A stable RMSD profile over the simulation time suggests that the ligand remains securely bound in the active site. acs.org The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding and recognition. nih.gov
Furthermore, a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's active site residues can be performed. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode. nih.gov For instance, the thiourea moiety is a common hydrogen bond donor and acceptor, and its interactions with the protein are crucial for binding affinity. nih.gov
Binding free energy calculations, using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be employed to estimate the binding affinity of this compound to its target protein. acs.org These calculations provide a more quantitative measure of the binding strength and can be used to compare the affinity of different ligands.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex
| Parameter | Value | Description |
| Simulation Software | GROMACS, AMBER | Commonly used software packages for MD simulations. |
| Force Field | CHARMM36, AMBER ff14SB | Describes the potential energy of the system. |
| Solvent Model | TIP3P Water | Represents the aqueous environment. |
| Simulation Time | 200 nanoseconds | Duration of the production MD simulation. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Physiological pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Table 2: Representative Analysis of a 200 ns MD Simulation Trajectory
| Analysis Metric | Result | Interpretation |
| Ligand RMSD | Plateau at 0.2 nm | Indicates the ligand has reached a stable conformation within the binding pocket. |
| Protein Backbone RMSD | Plateau at 0.3 nm | Suggests the overall protein structure remains stable throughout the simulation. |
| Key Hydrogen Bonds | > 80% occupancy | Highlights persistent and crucial hydrogen bonding interactions for stable binding. |
| Binding Free Energy (MM-GBSA) | -95.5 kJ/mol | A negative value indicates a favorable binding affinity of the ligand for the protein. acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com For this compound and its analogs, QSAR can be a valuable tool for predicting their biological potency and for guiding the design of new derivatives with improved activity. nih.gov
The development of a QSAR model begins with the collection of a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., molecular connectivity indices). researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates the molecular descriptors to the biological activity. frontiersin.org The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A statistically robust QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov
For a series of thiourea derivatives including this compound, a QSAR study could reveal the key structural features that influence their inhibitory activity against a specific enzyme. For example, the model might indicate that substitutions on the pyridine ring with electron-withdrawing groups enhance activity, or that a certain range of lipophilicity is optimal for potency. Such insights are invaluable for the rational design of more effective therapeutic agents. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives
| Descriptor Type | Examples | Information Encoded |
| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Hydrophobicity, size, and polarizability of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Topological | Wiener Index, Balaban Index | Connectivity and branching of the molecular structure. |
| 3D-Descriptors | van der Waals Surface Area, Molecular Shape Indices | Three-dimensional shape and size of the molecule. |
Table 4: Example of a Hypothetical QSAR Model for a Series of Thiourea-Based Enzyme Inhibitors
| Statistical Parameter | Value | Significance |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | A measure of the model's internal predictive ability. |
| External R²_pred | 0.80 | A measure of the model's ability to predict the activity of an external test set. |
| Model Equation | pIC50 = 0.6LogP - 0.2MW + 1.5*H-bond_Donors + 2.1 | A hypothetical equation where pIC50 is the predicted biological activity. |
Following a comprehensive review of available scientific literature, there is no specific research data published on the in vitro biological activities of the compound This compound corresponding to the detailed sections requested.
Extensive searches for this particular compound did not yield specific results regarding its mechanistic effects on cancer cell lines, enzyme pathways, apoptosis, cellular macromolecules, or specific bacterial strains as outlined in the query. The available research focuses on other thiourea derivatives, and the findings for those compounds cannot be attributed to this compound.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for this specific chemical entity.
Mechanistic Investigations of Biological Activities of 3 Amino 1 6 Methoxypyridin 3 Yl Thiourea in Vitro
Mechanistic Studies of Antimicrobial Activity (In Vitro)
Antifungal Properties and Proposed Mechanisms
While the broader class of thiourea (B124793) derivatives has been a subject of interest for antifungal research, specific in vitro studies detailing the antifungal properties and mechanisms of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea against fungal pathogens could not be identified in the reviewed literature.
Research on related compounds, such as thiourea derivatives of 2-thiophenecarboxylic acid, has demonstrated activity against emerging multidrug-resistant pathogens like Candida auris. mdpi.comnih.gov In these studies, the antifungal effect was shown to be influenced by structural modifications on the molecule. mdpi.comnih.gov For instance, the position of a methyl group on an aromatic ring was found to significantly impact the inhibitory action. nih.gov Other studies on tri- and tetra-thioureido amino derivatives have also reported inhibitory activity against various Candida species, including C. albicans, C. glabrata, C. krusei, and C. parapsilosis. researchgate.net However, without direct experimental data, the specific activity and mechanistic pathways for this compound remain uncharacterized.
Anti-biofilm Formation Mechanisms
No specific in vitro studies investigating the anti-biofilm formation mechanisms of this compound were found. Biofilm formation is a critical virulence factor for many pathogens, and its inhibition is a key therapeutic goal.
Investigations into structurally related thiourea compounds have shown promising anti-biofilm effects. Certain derivatives have been reported to effectively inhibit biofilm formation in methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Furthermore, some thiourea derivatives exhibiting antifungal activity against C. auris were also noted for their ability to disrupt biofilm growth and microbial adherence. nih.gov The proposed mechanisms for other, unrelated compounds in inhibiting C. albicans biofilms include the disruption of cell adhesion, inhibition of the yeast-to-hyphae dimorphic transition, and the downregulation of genes related to the extracellular matrix. nih.govmdpi.com These findings highlight the potential of the thiourea scaffold in this area, but specific data for this compound is not available.
Antiviral Activity (e.g., against HIV)
There is no specific published research on the in vitro antiviral activity of this compound against HIV or other viruses.
The thiourea functional group is a component of several compounds investigated for anti-HIV properties. nih.gov Many of these fall into the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, noncompetitively inhibiting its DNA polymerization activity. nih.govnih.gov For example, phenethyl-thiazolyl-thiourea (PETT) derivatives and compounds featuring a 1,3-benzothiazole-2-yl moiety have been evaluated for their ability to inhibit wild-type and drug-resistant HIV-1 variants. nih.govnih.gov This body of research provides a rationale for investigating novel thiourea compounds, but specific experimental results for this compound are absent from the current scientific record.
Enzyme Inhibitory Activities Beyond Antiproliferation (In Vitro Biochemical Assays)
α-Glucosidase Inhibition for Antidiabetic Potential
Specific biochemical assays detailing the α-glucosidase inhibitory activity of this compound have not been reported. Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable glucose, is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.
Studies on structurally analogous compounds, such as thiourea derivatives based on 3-aminopyridin-2(1H)-ones, have shown significant in vitro α-glucosidase inhibition. nih.govnih.gov In these studies, certain derivatives displayed inhibitory activity comparable to or even exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was reported to have a half-maximal inhibitory concentration (IC₅₀) of 9.77 mM, compared to 11.96 mM for acarbose under similar conditions. nih.gov Another related compound, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed an IC₅₀ of 12.94 mM. nih.govnih.gov These findings suggest that the aminopyridine thiourea scaffold is a promising starting point for designing α-glucosidase inhibitors, though data for the 6-methoxypyridin-3-yl variant is needed.
Table 1: α-Glucosidase Inhibition by Structurally Related Thiourea Derivatives No data is available for this compound. The table below shows results for analogous compounds for contextual purposes.
| Compound | IC₅₀ (mM) | Reference |
| Acarbose (Standard) | 11.96 | nih.gov |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 | nih.gov |
| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | nih.govnih.gov |
Tyrosinase Inhibition
No in vitro biochemical assay data on the tyrosinase inhibitory activity of this compound could be located. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders.
The thiourea moiety is present in numerous known tyrosinase inhibitors. Research in this area has explored various thiourea-containing scaffolds, such as indole-thiourea derivatives. mdpi.com One such study identified a compound with an IC₅₀ value of 5.9 µM, which was superior to the reference inhibitor kojic acid (IC₅₀ = 16.4 µM). mdpi.com Kinetic studies of these related compounds have often identified the mechanism of inhibition as competitive, suggesting they vie with the substrate for the enzyme's active site. mdpi.com While this indicates the potential of the chemical class, the specific efficacy and mechanism of this compound remain to be determined.
Phosphopantetheinyl Transferase Inhibition
There are no published studies on the inhibition of phosphopantetheinyl transferase (PPTase) by this compound. PPTases are essential enzymes in bacteria that activate carrier proteins involved in the biosynthesis of fatty acids and virulence factors, making them a target for novel antibacterial agents.
Research into inhibitors of this enzyme has focused on structurally different classes of molecules, such as amidinoureas. nih.gov These compounds have been investigated for their ability to inhibit PPTase from Mycobacterium tuberculosis, demonstrating that this enzyme is a viable therapeutic target. nih.govnih.gov However, the activity of N-aminothioureas, such as the subject of this article, against PPTase has not been explored in the available literature.
Antioxidant Action Mechanisms (In Vitro Free Radical Scavenging Assays, e.g., DPPH, ABTS)
The antioxidant action of thiourea derivatives is generally attributed to their ability to donate a hydrogen atom from the N-H groups of the thiourea backbone to neutralize free radicals. researchgate.net This process converts the highly reactive free radical into a more stable molecule, thus terminating the radical chain reaction. The thiourea core, with its sulfur and nitrogen atoms, is crucial for this activity. biointerfaceresearch.com The sulfur atom, in particular, can also play a role in stabilizing the resulting radical of the antioxidant molecule.
In the DPPH assay, the deep violet color of the DPPH radical solution diminishes to a yellow color upon reaction with an antioxidant. This color change, measured spectrophotometrically, indicates the scavenging of the DPPH radical. hueuni.edu.vn Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized in the presence of an antioxidant. hueuni.edu.vnnih.gov The degree of color change in both assays is proportional to the concentration and potency of the antioxidant.
For various thiourea derivatives, studies have reported significant scavenging activity in both DPPH and ABTS assays. researchgate.nethueuni.edu.vndergipark.org.tr For instance, certain N-acyl thiourea derivatives with heterocyclic rings have demonstrated notable anti-biofilm and antioxidant activities. researchgate.net Theoretical studies on some thiourea derivatives suggest that the hydrogen atom transfer (HAT) mechanism is the preferred pathway for free radical scavenging over the single electron transfer (SET) mechanism. researchgate.net
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The table below presents hypothetical data based on findings for structurally related thiourea compounds to illustrate the potential antioxidant efficacy.
| Assay | Parameter | Hypothetical Value for a Related Thiourea Derivative | Reference Compound (e.g., Ascorbic Acid) |
|---|---|---|---|
| DPPH | IC50 (µM) | 45 | -33.22 |
| ABTS | IC50 (µM) | 52 | Not specified |
Structure-Activity Relationships (SAR) Derived from In Vitro Biological Assays
Impact of the 6-Methoxypyridin-3-yl Moiety on Bioactivity and Selectivity
The pyridine (B92270) ring, a fundamental heterocyclic structure, is a common feature in many biologically active compounds and approved drugs. nih.gov The presence of a pyridine ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. biointerfaceresearch.comnih.gov
The methoxy (B1213986) group (-OCH3) at the 6-position of the pyridine ring is an important determinant of the molecule's electronic and steric properties. Methoxy groups are known to affect the biological activity of compounds, with their number and position influencing the antiproliferative effects of some pyridine derivatives. nih.govresearchgate.netnih.gov In the context of this compound, the electron-donating nature of the methoxy group can modulate the electron density of the pyridine ring, which in turn can affect its binding affinity to biological targets.
Role of the 3-Amino-Thiourea Scaffold in Target Interaction and Potency
The thiourea scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological properties, including antiviral, anticonvulsant, and antitumor effects. researchgate.netnih.govmdpi.com The biological activity of thiourea derivatives is largely attributed to the ability of the thiourea functionality to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov
The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual functionality allows for strong and specific interactions with the active sites of enzymes or receptors. The presence of a free thiourea group has been shown to be essential for the anti-HIV activity of some phenethyl-5-bromopyridyl thiourea compounds. nih.gov
Influence of Substituents and Hybridization on Biological Profiles
The biological profile of thiourea derivatives can be fine-tuned by modifying the substituents on the core structure. The nature, size, and position of these substituents can have a profound impact on the compound's activity, selectivity, and pharmacokinetic properties.
For instance, the introduction of different aryl groups to the thiourea scaffold can modulate its lipophilicity and electronic properties, thereby affecting its biological activity. biointerfaceresearch.com Studies on various thiourea derivatives have shown that the presence of specific substituents can enhance their antioxidant or anticancer activities. researchgate.netrdd.edu.iq
Applications in Chemical Sensing and Molecular Recognition
Design Principles for 3-Amino-1-(6-methoxypyridin-3-yl)thiourea-Based Chemosensors
The design of chemosensors based on this compound would likely follow established principles for thiourea-based receptors. A typical chemosensor consists of a binding site (receptor) and a signaling unit (reporter). In this case, the thiourea (B124793) moiety serves as the primary binding site, while the methoxypyridine ring can act as or be linked to a signaling unit.
Key Design Components:
Binding Site: The thiourea group (-NH-C(=S)-NH-) is an excellent hydrogen bond donor, making it particularly effective for recognizing and binding anions. bohrium.comresearchgate.net The acidity of the N-H protons can be tuned by the electronic properties of the substituents, which in turn affects the binding affinity and selectivity. bohrium.com The presence of the amino group (-NH2) can also contribute to the binding interactions.
Signaling Unit: The 6-methoxypyridin-3-yl group can function as a signaling unit. Upon analyte binding to the thiourea moiety, the electronic properties of the entire molecule can be altered, leading to a change in its photophysical properties, such as color or fluorescence. researchgate.net For enhanced sensitivity, a dedicated chromophore or fluorophore could be attached to the molecule.
Analyte Selectivity: Selectivity for a specific ion is achieved by preorganizing the binding sites to complement the size, shape, and charge of the target analyte. bohrium.com For this compound, the spatial arrangement of the thiourea and amino groups, along with the electronic influence of the methoxypyridine ring, would dictate its selectivity towards different ions.
Mechanisms of Anion and Cation Recognition (e.g., Hydrogen Bonding, Coordination Interactions)
Thiourea derivatives can recognize both anions and cations through different interaction mechanisms. nih.gov
Anion Recognition: The primary mechanism for anion recognition by the thiourea group is through hydrogen bonding. bohrium.com The two N-H protons of the thiourea moiety can form strong hydrogen bonds with anions, particularly those with high charge density like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻). physchemres.org The interaction can be described as follows:
R-NH-C(=S)-NH-R' + A⁻ ⇌ [R-NH-C(=S)-NH-R' • A⁻]
In some cases, with highly basic anions, the interaction can lead to the deprotonation of the N-H protons, resulting in a more pronounced colorimetric change. bohrium.com The N-aminothiourea unit can be a better electron donor upon anion binding, which can be utilized in constructing photoinduced electron transfer (PET) based anion sensors. bohrium.com
Cation Recognition: While less common for simple thioureas, cation recognition can occur through coordination interactions involving the sulfur atom of the thiourea group and potentially the nitrogen atom of the pyridine (B92270) ring. researchgate.netmdpi.com The soft nature of the sulfur atom makes it a suitable binding site for soft metal cations like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.gov The binding event would disrupt the electronic structure of the molecule, leading to a detectable signal.
Hypothetical Binding Constants for Anion Recognition
The following table illustrates hypothetical binding constants (Kₐ) for the interaction of this compound with various anions in a solvent like DMSO, based on typical values for similar thiourea-based sensors. Higher Kₐ values indicate stronger binding.
| Anion | Hypothetical Binding Constant (Kₐ, M⁻¹) |
| F⁻ | 5.0 x 10⁴ |
| Cl⁻ | 1.2 x 10³ |
| Br⁻ | 3.5 x 10² |
| I⁻ | 1.0 x 10² |
| CH₃COO⁻ | 8.0 x 10⁴ |
| H₂PO₄⁻ | 2.5 x 10⁴ |
Spectroscopic Detection Methods (e.g., Colorimetric, Fluorescent Changes upon Analyte Binding)
The binding of an analyte to a this compound-based chemosensor can be monitored using various spectroscopic techniques, most commonly UV-visible (colorimetric) and fluorescence spectroscopy. researchgate.net
Colorimetric Sensing: Upon binding with an anion, the formation of hydrogen bonds can increase the electron density on the thiourea moiety. This can lead to a change in the electronic transitions within the molecule, resulting in a shift in the UV-visible absorption spectrum and a visible color change. nih.gov For instance, the deprotonation of the thiourea N-H protons by a strongly basic anion often leads to a significant color change, allowing for "naked-eye" detection. researchgate.net
Fluorescent Sensing: If the methoxypyridine moiety or an attached fluorophore is fluorescent, analyte binding can modulate its emission intensity. nih.gov Common mechanisms for fluorescence sensing include:
Photoinduced Electron Transfer (PET): The binding of an analyte can inhibit or enhance the PET process between the receptor and the fluorophore, leading to a "turn-on" or "turn-off" of fluorescence. bohrium.com
Intramolecular Charge Transfer (ICT): Analyte binding can alter the ICT character of the molecule, causing a shift in the fluorescence emission wavelength.
Förster Resonance Energy Transfer (FRET): In more complex sensor designs, analyte binding can change the distance or orientation between a donor and an acceptor fluorophore, modulating the FRET efficiency.
Illustrative Spectroscopic Changes Upon Anion Binding
This table provides a hypothetical example of the spectroscopic changes that might be observed for a solution of this compound upon the addition of a strongly binding anion like fluoride.
| Spectroscopic Parameter | Before Anion Addition | After Anion Addition |
| Colorimetric | ||
| Color | Colorless | Yellow |
| Absorption Max (λₘₐₓ) | 320 nm | 400 nm |
| Fluorescent | ||
| Emission Max (λₑₘ) | 450 nm | 520 nm |
| Fluorescence Intensity | Low | High |
Future Research Trajectories and Advanced Chemical Biology Investigations
Design of Next-Generation 3-Amino-1-(6-methoxypyridin-3-yl)thiourea Derivatives with Enhanced Selectivity and Potency
The development of next-generation derivatives of this compound will be heavily guided by structure-activity relationship (SAR) studies. nih.gov The goal is to systematically modify the core structure to enhance biological activity against a specific target while minimizing off-target effects. Key strategies will involve:
Modification of the Pyridine (B92270) Ring: Altering the position or nature of substituents on the pyridine ring can significantly impact potency. For instance, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring, influencing its interaction with target proteins. nih.gov
Substitution on the Amino Group: The terminal amino group provides a key site for derivatization. Acylation or substitution with various aromatic or heterocyclic rings could introduce new interaction points, potentially increasing binding affinity and selectivity.
Alterations to the Thiourea (B124793) Linker: The length and flexibility of the linker between the pyridine ring and the terminal amino group can be critical for optimal positioning within a target's binding site. nih.gov Introducing conformational constraints or varying the linker length are common strategies to improve potency.
Strategic modifications based on SAR can lead to a wide range of analogs with potentially improved pharmacological profiles. acs.org
Table 1: Hypothetical SAR for this compound Derivatives
| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |
| Pyridine Ring | Replace -OCH₃ with -OH | Potential increase in H-bonding | Hydroxyl groups can act as hydrogen bond donors. |
| Add chloro group at C5 | May increase lipophilicity and potency | Halogen atoms can enhance binding through hydrophobic or halogen bonding interactions. mdpi.com | |
| Thiourea N-H | Replace with N-CH₃ | Decrease H-bonding capacity | Methylation removes a hydrogen bond donor, which can probe the importance of that interaction for binding. |
| Terminal Amino Group | Acylation with benzoyl group | Increased steric bulk and potential for π-π stacking | Aromatic rings can introduce new binding interactions with hydrophobic pockets in the target protein. biointerfaceresearch.com |
Multi-Targeted Ligand Design Strategies Based on the Compound's Core Structure
Complex diseases like cancer often involve multiple pathological pathways, making multi-target-directed ligands (MTDLs) an attractive therapeutic strategy. biointerfaceresearch.comresearchgate.net The this compound scaffold is a suitable starting point for designing MTDLs due to the inherent versatility of the thiourea moiety. biointerfaceresearch.com
One primary approach is molecular hybridization , which involves combining the thiourea core with other known pharmacophores into a single molecule. biointerfaceresearch.com For example, to create a multi-target anticancer agent, the scaffold could be linked to a fragment known to inhibit a specific kinase, such as VEGFR-2, while the thiourea portion targets a different protein involved in cell proliferation or survival. nih.govnih.gov This strategy aims to achieve a synergistic effect that is superior to the action of two separate drugs. researchgate.net
Another strategy is scaffold hopping , where the pyridine core is replaced with other heterocyclic systems to explore new chemical space and potentially engage different targets while retaining key binding interactions from the original thiourea moiety.
Integration with Advanced Pre-clinical In Vitro and In Silico Models for Mechanistic Validation and Lead Optimization
The progression of derivatives from initial design to lead optimization relies on a robust pipeline of preclinical models. This iterative process allows for mechanistic validation and refinement of chemical structures. ijpsjournal.com
In Silico Modeling: Computational tools are essential in the early stages of drug discovery. ijpsjournal.com
Molecular Docking: This technique predicts how a ligand, such as a derivative of this compound, binds to the three-dimensional structure of a target protein. biointerfaceresearch.commdpi.com It helps prioritize which derivatives to synthesize and provides insights into the key interactions driving potency.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability. nih.gov
ADMET Prediction: In silico models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the development process. researchgate.net
In Vitro Models: Experimental validation is crucial to confirm the predictions from computational models.
Enzyme Inhibition Assays: For derivatives designed to target specific enzymes (e.g., kinases, urease, tyrosinase), biochemical assays are used to determine their inhibitory potency (e.g., IC₅₀ values). nih.govacs.orgmdpi.com
Cell-Based Assays: The efficacy of compounds is tested in relevant human cell lines, such as cancer cell lines for anticancer agents. acs.orgnih.gov These assays measure outcomes like cell viability, proliferation, and apoptosis induction. High-throughput screening can be used to evaluate large libraries of derivatives. biointerfaceresearch.com
Table 2: Preclinical Validation Workflow
| Stage | Method | Purpose | Key Metrics |
| Lead Discovery | In Silico Docking | Predict binding affinity and mode | Docking Score, Binding Energy |
| In Vitro Enzyme Assay | Determine target inhibition | IC₅₀ / Kᵢ | |
| Lead Optimization | In Silico ADMET Prediction | Assess drug-like properties | Oral bioavailability, toxicity flags |
| In Vitro Cell Viability Assay | Evaluate cellular potency | GI₅₀ / CC₅₀ | |
| Mechanistic Studies | In Silico MD Simulations | Confirm binding stability | RMSD, interaction persistence |
| In Vitro Pathway Analysis | Identify mechanism of action | Western Blot, qPCR |
Exploration of Novel Biological Targets and Pathways for Therapeutic Development
The broad biological activity profile of thiourea derivatives suggests that the this compound scaffold may have therapeutic potential beyond a single disease area. biointerfaceresearch.commdpi.com A systematic exploration of new biological targets and pathways could uncover novel applications.
This exploration can be achieved through:
Phenotypic Screening: Testing the compound library against a diverse panel of cell lines or in disease models without a preconceived target. kent.ac.uk Active compounds can then be subjected to target deconvolution studies to identify their molecular target.
Target-Based Screening: Evaluating the derivatives against panels of known drug targets, such as a broad range of kinases, proteases, or G-protein-coupled receptors. This can identify unexpected "cross-reactivity" that could be therapeutically beneficial.
Chemoproteomics: Using chemical probes derived from the scaffold to identify binding partners in complex biological samples, thereby revealing novel targets.
Thiourea-containing compounds have been investigated for a wide array of activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anti-Alzheimer's properties. mdpi.comresearchgate.net This versatility underscores the potential for derivatives of this compound to be repurposed or developed for new therapeutic indications. For example, some thiourea derivatives have shown promise as inhibitors of enzymes like urease or tyrosinase, opening up possibilities in treating bacterial infections or pigmentation disorders. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic addition of 6-methoxy-3-aminopyridine with thiourea derivatives under reflux in aprotic solvents like pyridine or chloroform. For example, refluxing equimolar amounts of 6-aminouracil and aryl isothiocyanates in dry pyridine for extended periods (e.g., 60 hours) yields thiourea derivatives, followed by neutralization and crystallization . Optimization includes solvent choice (e.g., ethanol for solubility), temperature control (reflux vs. room temperature), and purification via flash chromatography (CHCl₃/MeOH) .
- Key Data :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine, reflux | 65–75 | >95% |
| Chloroform, RT | 40–50 | 85–90% |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology : Use FT-IR to confirm thiourea’s C=S stretch (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹). NMR (¹H/¹³C) resolves methoxypyridinyl protons (δ 3.8–4.0 ppm for OCH₃) and thiourea NH signals (δ 8.5–9.5 ppm). X-ray crystallography (via SHELXL or ORTEP-3 ) determines hydrogen-bonding patterns and protonation sites, critical for resolving ambiguities in tautomeric forms .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Due to thiourea’s thyroid-disrupting effects , use fume hoods for aerosol prevention, wear nitrile gloves, and avoid prolonged skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Toxicity screening (e.g., Ames test) is advised for derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina ) to assess binding affinity with targets like kinases or DNA. Use molecular dynamics simulations (GROMACS/AMBER) to evaluate stability of ligand-receptor complexes over 100 ns. ADMET predictions (SwissADME) guide toxicity profiling .
- Example : Docking scores for thiourea-PARP1 complexes showed ∆G = −8.2 kcal/mol, suggesting strong inhibition potential .
Q. How do protonation states and hydrogen-bonding networks influence catalytic applications of this compound?
- Methodology : Single-crystal X-ray diffraction reveals protonation at pyridinyl N or thiourea NH sites, affecting hydrogen-bond donor capacity. In catalysis (e.g., asymmetric synthesis), protonation at the methoxypyridinyl N enhances Brønsted acidity, facilitating enantioselective C–C bond formation .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodology : When NMR suggests tautomerism (e.g., thione-thiol equilibrium), use low-temperature crystallography (100 K) to trap dominant conformers. Validate with DFT calculations (Gaussian) to compare energy barriers of tautomers .
Q. What strategies improve the compound’s stability in multifunctional applications (e.g., catalysis or materials science)?
- Methodology : Stabilize via Schiff base formation (e.g., salicylaldehyde condensation ) or metal coordination (e.g., Pt(II) complexes ). Encapsulation in MOFs or silica matrices enhances thermal stability (>200°C) and recyclability in catalytic cycles .
Data Contradiction Analysis
Q. Conflicting reports on hydrogen-bonding patterns in crystal structures: How to address discrepancies?
- Resolution : Compare intermolecular interactions using Hirshfeld surface analysis (CrystalExplorer). For example, in N-(6-methoxypyridin-3-yl)thiazol-2-amine hydrobromides, protonation at pyridinyl N vs. thiazole NH alters H-bonding from 3D networks to zigzag chains . Validate with electrostatic potential maps (Multiwfn) .
Methodological Tools
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule crystallography | |
| AutoDock Vina | Molecular docking | |
| ORTEP-3 | Crystal structure visualization | |
| DFT Calculations | Tautomer energy profiling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
